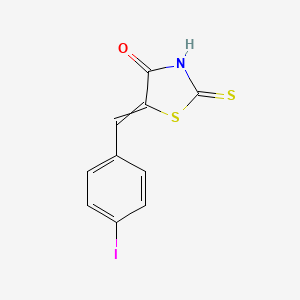
5-(4-Iodobenzylidene)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Iodobenzylidene)rhodanine is a chemical compound with the molecular formula C10H6INOS2 and a molecular weight of 347.2 g/mol . It is known for its diverse biochemical and physiological effects, including regulation of gene expression, cell proliferation, and apoptosis. This compound also exhibits anti-inflammatory, anti-tumor, antioxidant, and antifungal activities .
準備方法
5-(4-Iodobenzylidene)rhodanine can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of rhodanine with 4-iodobenzaldehyde in the presence of a base such as piperidine, triethylamine, or sodium acetate . The reaction is typically carried out under microwave dielectric heating to achieve good yields (19-88%) of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
5-(4-Iodobenzylidene)rhodanine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the iodine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Medicinal Chemistry Applications
Aldose Reductase Inhibition
One of the most significant applications of 5-(4-Iodobenzylidene)rhodanine is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, which is implicated in the complications associated with diabetes, such as neuropathy and retinopathy. Research indicates that rhodanine derivatives, including this compound, demonstrate considerable efficacy in inhibiting this enzyme, thereby potentially mitigating the complications arising from chronic diabetes .
In a study involving diabetic rats, administration of rhodanine derivatives led to improvements in motor nerve conduction velocity without altering blood sugar levels. This suggests that these compounds can be beneficial in treating nerve disturbances linked to diabetes rather than directly addressing the disease itself .
Antimicrobial Properties
Another area where this compound shows promise is in antimicrobial applications. Various studies have indicated that rhodanine derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition of growth . This positions the compound as a potential candidate for developing new antimicrobial agents.
Cosmetic Formulations
Topical Applications
The cosmetic industry has also begun exploring the use of rhodanine derivatives like this compound due to their beneficial properties for skin formulations. The compound's ability to act as an antimicrobial agent makes it suitable for inclusion in topical products aimed at treating skin conditions or enhancing skin health .
Incorporating such compounds into cosmetic formulations can enhance product efficacy while ensuring safety and stability. The regulatory frameworks governing cosmetic products necessitate thorough testing for both safety and effectiveness before market introduction, making research into these compounds critical for their successful application .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
作用機序
The mechanism of action of 5-(4-Iodobenzylidene)rhodanine involves its interaction with molecular targets and pathways. It regulates gene expression, influences cell proliferation, and induces apoptosis through various signaling pathways . The compound’s anti-inflammatory, anti-tumor, antioxidant, and antifungal activities are attributed to its ability to modulate specific molecular targets and pathways .
類似化合物との比較
5-(4-Iodobenzylidene)rhodanine can be compared with other similar compounds, such as:
- 5-(4-Chlorobenzylidene)rhodanine
- 5-(4-Bromobenzylidene)rhodanine
- 5-(4-Methylbenzylidene)rhodanine
These compounds share a similar core structure but differ in the substituents on the benzylidene ring. The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and specific biological activities .
特性
IUPAC Name |
5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUBCDZKKWCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













